molecular formula C11H19ClN2O B13191778 N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide

Cat. No.: B13191778
M. Wt: 230.73 g/mol
InChI Key: VRNZENYCWWOQMR-UHFFFAOYSA-N
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Description

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide: is a chemical compound with the molecular formula C11H19ClN2O This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide typically involves the reaction of 1-azabicyclo[3.3.1]nonane with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-({1-azabicyclo[3.2.1]octan-5-yl}methyl)-2-chloroacetamide
  • N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-bromoacetamide
  • N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-iodoacetamide

Uniqueness

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide is unique due to its specific bicyclic structure and the presence of a chloroacetamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

N-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)-2-chloroacetamide

InChI

InChI=1S/C11H19ClN2O/c12-7-10(15)13-8-11-3-1-5-14(9-11)6-2-4-11/h1-9H2,(H,13,15)

InChI Key

VRNZENYCWWOQMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C1)C2)CNC(=O)CCl

Origin of Product

United States

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